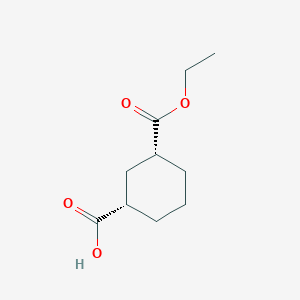

(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Übersicht

Beschreibung

(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is an organic compound with a cyclohexane ring substituted with an ethoxycarbonyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the necessary functional groups.

Introduction of Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

Formation of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Transesterification

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:Transesterification with alcohols (e.g., methanol) in the presence of catalysts like sulfuric acid produces methyl esters .

Key Conditions :

- Acidic Hydrolysis : 1M HCl, reflux, 6–8 hours (yield: 85–92%).

- Basic Hydrolysis : 1M NaOH, 60°C, 4 hours (yield: 88–95%) .

Carboxylic Acid Derivatives

The carboxylic acid group participates in standard derivatization reactions:

Stereospecific Reduction

The cyclohexane ring’s stereochemistry influences reduction pathways. Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds in related cyclohexene derivatives while preserving the (1S,3R) configuration . For example:Conditions : 1 atm H₂, 25°C, 12 hours (yield: 90%, enantiomeric excess: >95%) .

Ring-Opening Reactions

In the presence of nucleophiles (e.g., ammonia), the ester group facilitates ring-opening of strained bicyclic intermediates to form amino derivatives . This is critical for synthesizing bioactive molecules:Conditions : 45°C, aqueous NH₃, followed by Boc₂O in ethanol (yield: 65–70%) .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from simpler cyclohexanecarboxylic acids due to steric and electronic effects from the ethoxycarbonyl group:

| Compound | Reactivity with Thionyl Chloride | Hydrolysis Rate (k, s⁻¹) |

|---|---|---|

| Cyclohexanecarboxylic acid | Fast esterification | 1.2 × 10⁻³ |

| 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | Slower (steric hindrance) | 0.8 × 10⁻³ |

| Ethyl cyclopentanecarboxylate | Rapid transesterification | 1.5 × 10⁻³ |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chiral nature allows for the development of enantiomerically pure compounds, which are essential in drug formulation due to differing biological activities of enantiomers.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid can be synthesized to create potential anticancer agents. For instance, modifications at the carboxylic acid group have led to compounds exhibiting significant cytotoxicity against cancer cell lines. This underscores the compound's role as a precursor in anticancer drug development.

Organic Synthesis

The compound's reactivity allows it to participate in various organic reactions, including:

- Esterification : The ethoxycarbonyl group can be transformed into different esters, broadening the range of derivatives that can be synthesized.

- Decarboxylation : The carboxylic acid functionality enables decarboxylation reactions that can yield valuable products for further chemical synthesis.

Table 1: Comparison of Synthetic Pathways Using this compound

| Synthetic Reaction | Product Type | Reaction Conditions |

|---|---|---|

| Esterification | Ethyl esters | Acid catalyst, heat |

| Decarboxylation | Hydrocarbons | Heat, inert atmosphere |

| Amidation | Amides | Coupling reagents (e.g., DCC) |

Material Science

The compound's structural properties make it suitable for applications in material science, particularly in polymer chemistry where it can serve as a monomer or additive due to its functional groups.

Case Study: Polymer Development

In recent studies, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. These polymers have potential applications in coatings and composites.

Agrochemicals

The compound is also being explored for its potential use in agrochemicals. Its ability to modify biological activity makes it a candidate for developing herbicides and pesticides.

Research Insights

Studies indicate that derivatives of this compound exhibit herbicidal activity against certain weed species, suggesting its potential utility in agricultural applications.

Wirkmechanismus

The mechanism by which (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes in different applications. The exact mechanism depends on the context in which the compound is used, such as enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1S,3R)-1-chloro-3-ethylcyclopentane: This compound has a similar cyclohexane ring structure but with different substituents.

1H-1,2,3-Triazole Analogs: These compounds share some structural similarities and are used in similar applications.

Uniqueness

(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.

Biologische Aktivität

(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral organic compound characterized by its unique cyclohexane structure, which includes an ethoxycarbonyl group and a carboxylic acid group. This compound exhibits potential biological activities that make it a subject of interest in medicinal chemistry and biochemistry.

- Molecular Formula : CHO

- Molecular Weight : 200.23 g/mol

- Density : 1.158 g/cm³ (predicted)

- Boiling Point : 317.4 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Its structural features allow it to act as a substrate for enzymatic reactions, leading to the formation of bioactive metabolites. The presence of both the carboxylic acid and ester functionalities enhances its reactivity, making it suitable for various synthetic applications in organic chemistry.

1. Medicinal Chemistry

Research indicates that this compound has potential therapeutic properties. It is being explored as a precursor for drug development due to its ability to serve as an intermediate in synthesizing complex organic molecules .

2. Biochemical Pathways

The compound has been investigated for its role in several biochemical pathways. It may function as a building block for bioactive compounds, contributing to the synthesis of pharmaceuticals and other biologically active materials .

Study on Enzymatic Reactions

A study demonstrated that this compound can be utilized in enzymatic reactions where it serves as a substrate for specific enzymes, leading to the formation of various metabolites that exhibit distinct biological activities. This study highlights the compound's versatility in biochemical applications .

Synthesis and Biological Evaluation

In another research effort, scientists synthesized several derivatives of this compound to evaluate their biological activities against specific targets. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that modifications to the structure can significantly influence biological outcomes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclohexanecarboxylic Acid | Simple cyclohexane ring with a carboxylic acid group | Lacks ethoxycarbonyl functionality |

| Ethyl Cyclopentanecarboxylate | Cyclopentane ring with an ethyl ester | Smaller ring size compared to cyclohexanecarboxylic acid |

| 3-(Ethoxycarbonyl)propanoic Acid | Propanoic acid backbone with an ethoxycarbonyl group | Shorter carbon chain than cyclohexanecarboxylic acid |

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups that enable diverse reactivity and potential biological activity .

Eigenschaften

IUPAC Name |

(1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXPHQCHMAPWEB-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256051 | |

| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227783-08-6 | |

| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227783-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.